PKA Activation Potency (Ka): 8-Bromo-cAMP vs. Native cAMP vs. PKG Cross-Reactivity
8-Bromo-cAMP activates protein kinase A (PKA) with a half-maximal activation constant (Ka) of 0.05 µM . While native cAMP serves as the endogenous ligand, its rapid degradation precludes reliable Ka determination in many cellular contexts. More critically for experimental design, 8-Br-cAMP demonstrates marked selectivity for PKA over cGMP-dependent protein kinase (PKG), with a Ka for PKG of 5.8 µM . This 116-fold difference in activation potency defines its primary signaling bias.
| Evidence Dimension | PKA vs. PKG Activation Potency (Ka) |
|---|---|
| Target Compound Data | Ka (PKA) = 0.05 µM |
| Comparator Or Baseline | Ka (PKG) = 5.8 µM |
| Quantified Difference | 116-fold selectivity for PKA over PKG |
| Conditions | In vitro kinase activation assay (Cayman Chemical specification) |
Why This Matters
This quantifies the degree to which 8-Br-cAMP preferentially activates PKA over PKG, informing users that while the compound is PKA-selective, it is not PKG-silent at higher concentrations; experiments requiring absolute PKG exclusion should consider this cross-reactivity threshold.
